amino]acetic acid CAS No. 899718-62-8](/img/structure/B1308404.png)

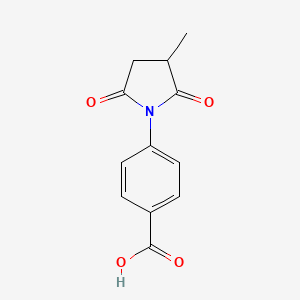

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid has the molecular formula C14H15N3O6S . It has a molecular weight of 353.35 g/mol . The IUPAC name for this compound is 2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C14H15N3O6S/c1-8-3-5-10 (6-4-8)17 (7-11 (18)19)24 (22,23)12-9 (2)15-14 (21)16-13 (12)20/h3-6H,7H2,1-2H3, (H,18,19) (H2,15,16,20,21) . This provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.35 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its relative hydrophilicity. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

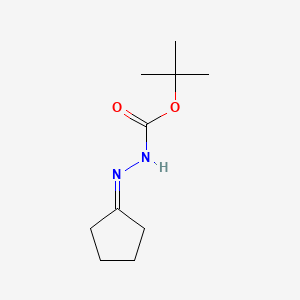

The synthesis and structural analysis of compounds closely related to the chemical have been a focal point of research. For instance, the reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds leads to the formation of hydrazones whose structure is dictated by the β-dicarbonyl reaction component. This indicates regioselective reactions and the potential for creating diverse chemical entities with tailored properties (Meshcheryakova & Kataev, 2014).

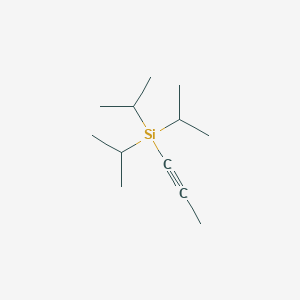

Further, the synthesis of derivatives such as ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions showcase the compound's versatility in forming new chemical structures with potential biological activities (George et al., 2010).

Chemical Reactions and Modifications

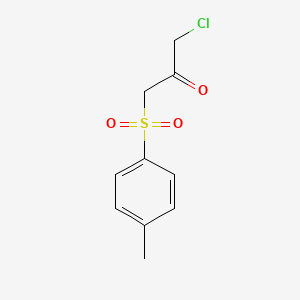

Chemical modifications of pyrimidine derivatives reveal the adaptability of these compounds to form new chemical entities. The alkylation of pyrimidine derivatives with chloroacetic acid esters, for example, affords novel alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates, demonstrating the chemical flexibility and potential for creating compounds with varied biological activities (Krivonogov et al., 2004).

Potential Applications

While the direct applications of "[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid" in scientific research are not explicitly detailed in the available literature, the studies on similar compounds highlight the potential in areas such as antimicrobial and anticancer research, supramolecular chemistry, and the synthesis of novel drug molecules with specific biological activities. For instance, compounds synthesized from related chemical structures have shown selective antimicrobial and anticancer activities, indicating the potential therapeutic applications of these molecules (Sharma et al., 2012).

Eigenschaften

IUPAC Name |

2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S/c1-8-3-5-10(6-4-8)17(7-11(18)19)24(22,23)12-9(2)15-14(21)16-13(12)20/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQVHZBFNARQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NC(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)